

Piptocarphin F chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Piptocarphin F*

Cat. No.: *B211590*

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Piptocarphin F**
For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphin F is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. First isolated from *Piptocarpha chontalensis*, it is one of several related compounds (Piptocarphins A-F) identified from this plant source.^[1] Like its congeners, **Piptocarphin F** has demonstrated cytotoxic properties, making it a subject of interest in phytochemical and pharmacological research.^[1] This document provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of **Piptocarphin F**, based on available spectroscopic and chemical data. It also outlines generalized experimental protocols for its isolation and structural elucidation.

Chemical Identity and Structure

Piptocarphin F is a complex sesquiterpenoid characterized by a tricyclic core structure that includes an unusual conjugated enol lactone and an intramolecular hemiketal functional group.^[1] Its fundamental chemical properties are summarized below.

Identifier	Value
IUPAC Name	[(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0 ^{3,7}]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate[2]
Molecular Formula	C ₂₁ H ₂₈ O ₈ [2]
Molecular Weight	408.44 g/mol
InChI	InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1[2]
InChIKey	UBMOPFJLLXVNIM-ZUQHRPQWSA-N[2]
SMILES	CCOCC1=C/2--INVALID-LINK-- (/C=C2/OC1=O)C)O) (C)O">C@@HOC(=O)C(=C)C[2]
CAS Number	Information not readily available in public databases.

Stereochemistry

The stereochemical complexity of **Piptocarphin F** is critical to its structure and function. The IUPAC name precisely defines the absolute and relative configurations of its chiral centers and the geometry of its endocyclic double bond.

- **Absolute Configuration of Chiral Centers:** The molecule possesses four defined stereocenters at positions 1, 8, 10, and 11. Their absolute configurations are designated as 1R, 8R, 10R, and 11S.[2]
- **Geometric Isomerism:** The double bond within the ten-membered germacrane ring is in the E-configuration, as indicated by the (2E) descriptor in its systematic name.[2]

This specific three-dimensional arrangement is crucial for its interaction with biological targets.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data such as ^1H -NMR, ^{13}C -NMR, and specific rotation for **Piptocarphin F** are not widely published in readily accessible literature, some physicochemical properties have been predicted through computational methods. The initial structural elucidation of Piptocarphins A-F was accomplished through extensive spectral analysis, though the specific data for each compound is not detailed in the available abstracts.

[1]

Property	Value	Source
Monoisotopic Mass	408.1784 Da	PubChem[2]
XlogP (Predicted)	0.4	PubChem[2]
Predicted Collision Cross Section ($[\text{M}+\text{H}]^+$)	222.5 Å ²	PubChem[2]
Predicted Collision Cross Section ($[\text{M}+\text{Na}]^+$)	222.3 Å ²	PubChem[2]
Predicted Collision Cross Section ($[\text{M}-\text{H}]^-$)	221.5 Å ²	PubChem[2]

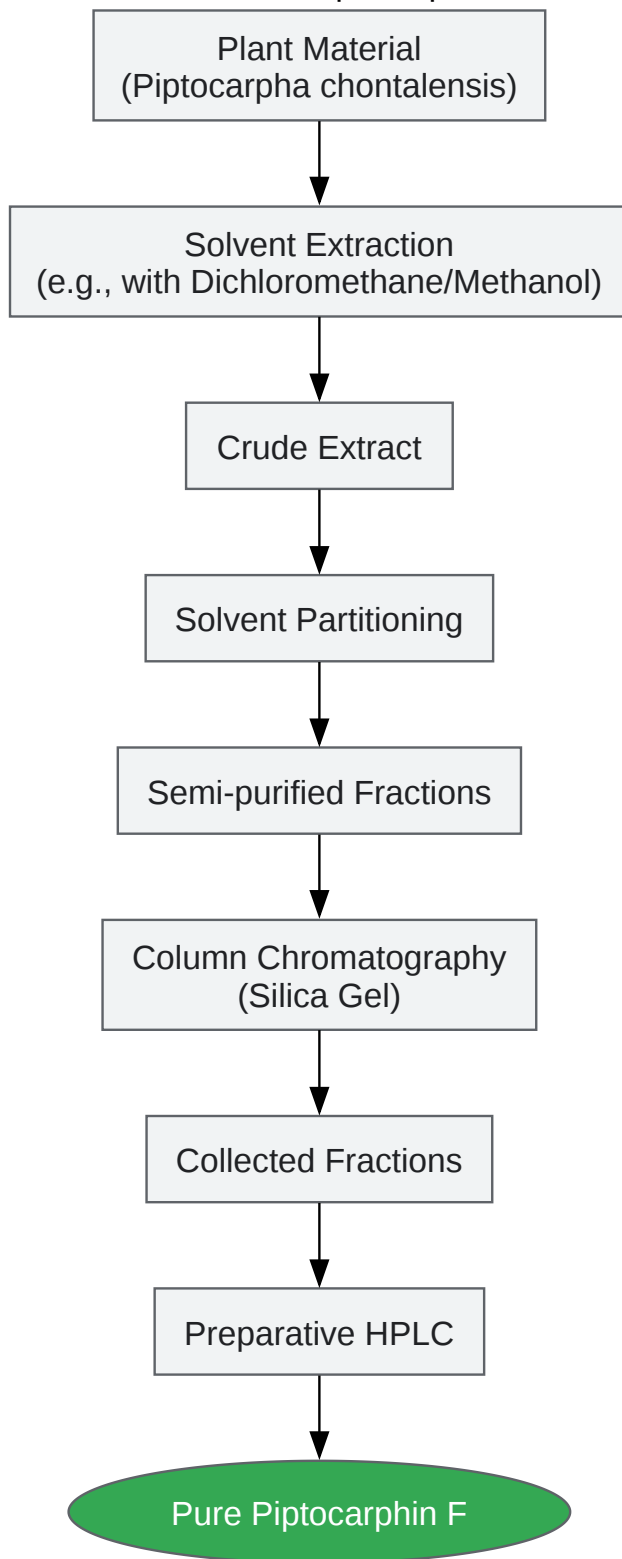
Experimental Protocols

Isolation and Purification

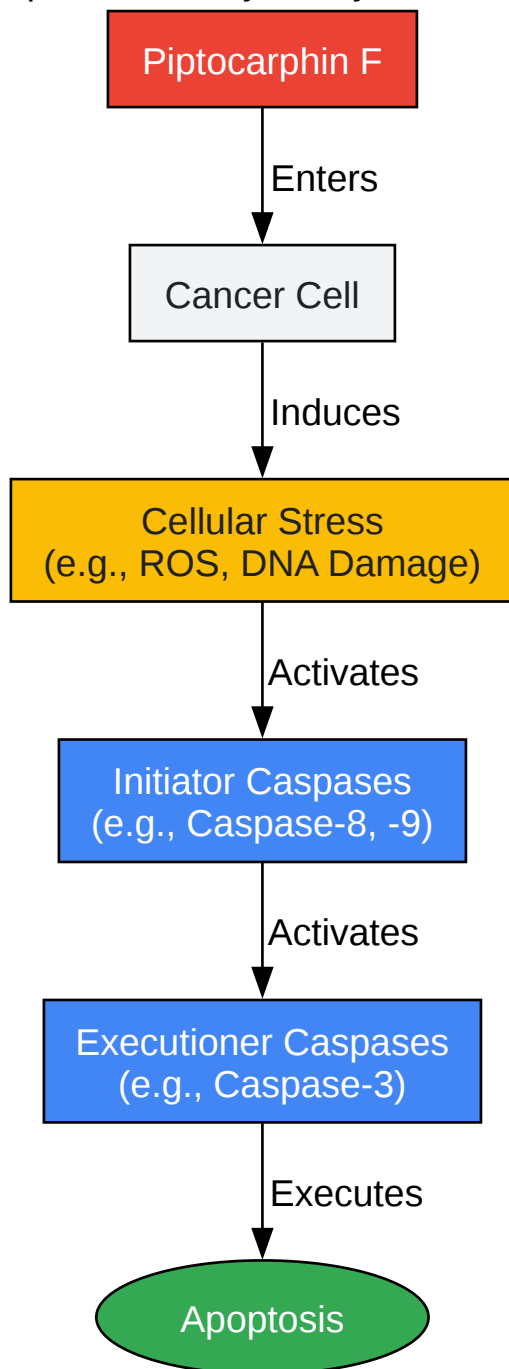
The isolation of **Piptocarphin F** from its natural source, *Piptocarpha chontalensis*, follows a multi-step process typical for the purification of sesquiterpene lactones from plant material.[1]

The general workflow involves solvent extraction followed by chromatographic separation.

General Workflow for Piptocarphin F Isolation



Conceptual Pathway for Cytotoxic Activity



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